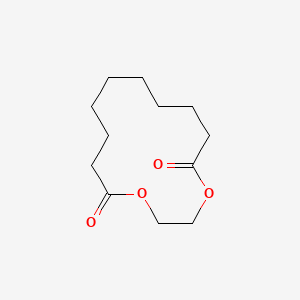

1,4-Dioxacyclotetradecane-5,14-dione

Description

Overview of Macrocyclic Diesters and Lactones in Contemporary Chemical Research

Macrocyclic compounds, molecules containing rings of twelve or more atoms, represent a significant and diverse class of chemical structures. smolecule.com Among these, macrocyclic diesters and lactones are of particular interest due to their widespread presence in nature and their versatile applications in synthetic chemistry. Macrocyclic lactones are cyclic esters with a ring size of 12 or more atoms and are key components in the flavor and fragrance industry, often possessing musk-like scents. acs.orgsci-hub.se

These compounds are not only valued for their organoleptic properties but also for their profound biological activities. sci-hub.se Many naturally occurring macrocycles form the structural core of important pharmaceutical drugs. nih.gov Their unique structural features and conformational flexibility can lead to high potency and selectivity when interacting with biological targets. nih.gov The construction of these complex macrocyclic scaffolds is a challenging yet crucial aspect of total synthesis in organic chemistry. nih.gov Research in this area is driven by the desire to discover new and improved drugs and to develop efficient synthetic methodologies for their preparation. nih.gov

Chemical Significance of 14-Membered Macrocyclic Ring Systems

Within the broad family of macrocycles, 14-membered ring systems hold a position of particular importance, especially in the field of medicinal chemistry. The prototype macrolide antibiotic, erythromycin, features a 14-membered macrocyclic lactone motif. nih.gov This natural product and its semi-synthetic derivatives, such as clarithromycin and the ketolide telithromycin, are crucial antibacterial agents used to treat a variety of infections. nih.govacs.org These antibiotics typically function by inhibiting protein synthesis in bacteria. nih.gov

The 14-membered aglycone ring of these macrolides is noted to be more strained compared to its 15- and 16-membered counterparts, making it more susceptible to intramolecular reactions. acs.org This inherent reactivity presents both challenges and opportunities for the chemical modification and structural diversification of these antibiotic scaffolds. acs.org The synthesis and modification of 14-membered macrolactones are active areas of research, aiming to create novel antibiotic structures to combat bacterial resistance. acs.orgchemrxiv.org

Scope and Research Focus on 1,4-Dioxacyclotetradecane-5,14-dione within the Chemical Sciences

This compound, also known by synonyms such as Cyclic Ethylene (B1197577) Ester Sebacic Acid and Ethylene Sebacate, is a specific 14-membered macrocyclic dilactone that has garnered significant research interest. smolecule.comlgcstandards.compharmaffiliates.com Its structure features a fourteen-membered ring containing two ester functional groups. smolecule.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol |

| Melting Point | 40-41 °C |

| Boiling Point | 442.1 °C |

| Density | 1.021 g/cm³ |

Data sourced from multiple chemical suppliers and databases. smolecule.comchemicalbook.comchemicalbook.com

The synthesis of this compound is primarily achieved through the reaction of sebacic acid with ethylene glycol under controlled conditions to favor cyclization over linear polymerization. smolecule.com

Current research on this compound is multifaceted, with applications spanning several scientific disciplines:

Biodegradable Polymers: This compound is being investigated as a monomer for the creation of biodegradable polyesters, positioning it as a potential environmentally friendly alternative to conventional plastics. smolecule.com

Drug Delivery Systems: Its biocompatibility and degradability are being explored for the development of nanoparticles for controlled drug release, which could enhance the efficacy of therapeutic agents and minimize side effects. smolecule.com

Tissue Engineering: Scaffolds fabricated from materials based on this macrocycle are being studied for their ability to provide temporary support for cell growth and facilitate tissue regeneration. smolecule.com

Separation Science: It has been utilized as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various chemical compounds. smolecule.com

Coordination Chemistry: The compound serves as a precursor in the synthesis of macrocyclic dioxotetraamine ligands, which can form stable complexes with various transition metals. smolecule.com These interactions are studied to understand the stability and reactivity of the resulting metal complexes. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxacyclotetradecane-5,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-5-3-1-2-4-6-8-12(14)16-10-9-15-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQHIELVPOKJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OCCOC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204345 | |

| Record name | 1,4-Dioxatetradecane-5,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5578-82-5 | |

| Record name | Ethylene sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxatetradecane-5,14-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxatetradecane-5,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxacyclotetradecane-5,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dioxacyclotetradecane 5,14 Dione and Structural Analogues

Direct Cyclization Strategies

Direct cyclization involves the formation of two ester bonds to close the ring, typically from a diacid and a diol or from a precursor molecule containing both functionalities. These strategies often rely on high-dilution conditions to favor the intramolecular cyclization over the competing intermolecular polymerization that would lead to linear polyesters.

Esterification is the cornerstone for synthesizing 1,4-Dioxacyclotetradecane-5,14-dione, a dilactone (also known as a cyclic diester). This involves the reaction between a dicarboxylic acid (or its derivative) and a diol. Several methods have been developed to activate the carboxylic acid groups and facilitate the ring-closing esterification under mild conditions.

A classic and effective method for forming esters is the reaction between a highly reactive diacid chloride and a diol. online-learning-college.com In the context of synthesizing macrocyclic dilactones, this typically involves the slow addition of the two components (e.g., sebacoyl chloride and ethylene (B1197577) glycol for the target molecule) to a large volume of solvent containing a base. The base neutralizes the HCl byproduct.

To circumvent issues with the direct use of diols, organotin compounds can be employed. For instance, 2,2-dibutyl-2-stanna-1,3-dioxepane (derived from a diol) can be polycondensed with various dicarboxylic acid chlorides. colab.wsacs.org This approach has been shown to yield macrocyclic polyesters as the primary products when a slight excess of the diacid chloride is used. colab.wsacs.org The reaction proceeds under relatively mild conditions and demonstrates that the formation of cyclic compounds is not a result of degradation or transesterification side reactions. acs.org

Modern variations often use coupling agents to avoid the harshness of acid chlorides. The EDC/DMAP (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine) system facilitates the direct condensation of dicarboxylic acids and diols, successfully producing 18- to 48-membered polyether macrocyclic lactones without the need for a template. researchgate.net

Table 1: Comparison of Diacid Chloride Condensation Approaches

| Method | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Classical Condensation | Diacid Chloride + Diol | Requires high dilution and a base to neutralize HCl. | Macrocyclic Diesters |

| Organotin-Mediated | Diacid Chloride + Stannylene Acetal | Milder conditions; avoids direct handling of free diol. colab.wsacs.org | Macrocyclic Polyesters colab.wsacs.org |

Transesterification is a powerful alternative for synthesizing macrocycles. In this process, an existing ester is transformed into another by reaction with an alcohol, or in this case, a diol. This can be achieved by reacting a dialkyl dicarboxylate (like dimethyl sebacate) with a diol (like ethylene glycol) in the presence of a catalyst. The reaction is driven to completion by removing the alcohol byproduct (methanol).

Various catalysts are effective for transesterification, including acidic, basic, and organometallic compounds. beilstein-journals.org For the synthesis of polycarbonate diols, which are structurally related to polyesters, catalysts like zinc-aluminum layered double hydroxides (Zn-Al-CO3 LDHs) and various titanium compounds have proven effective in reactions between diphenyl carbonate and diols. researchgate.net These catalytic systems are crucial for achieving high yields and controlling the molecular weight of the resulting products. researchgate.net The transesterification can also occur as a "backbiting" cyclization of a pre-formed linear polyester, where the terminal hydroxyl group attacks an ester linkage along the chain to release a cyclic molecule.

A novel and highly selective reagent, Al2O3/MeSO3H (AMA), has been developed for the monoesterification of diols. organic-chemistry.org This solid, easy-to-handle reagent is prepared from alumina (B75360) and methanesulfonic acid and facilitates the reaction between diols and carboxylic acids under solvent-free conditions, typically at around 80°C. organic-chemistry.orgresearchgate.net

While developed for high selectivity in monoesterification, this reagent's utility in forming diesters is implicit. organic-chemistry.org For the synthesis of a symmetrical dilactone like this compound, the reaction could be performed with a 2:1 molar ratio of the diacid (sebacic acid) to the diol (ethylene glycol). The high efficiency, ease of purification, and solvent-free nature make AMA a cost-effective and environmentally conscious option compared to other methods. organic-chemistry.org The proposed mechanism involves the activation of the carboxylic acid by the highly Brønsted acidic catalyst. researchgate.net

While direct condensation of a diacid and a diol is a bimolecular reaction, the final ring-closing step can be viewed as an intramolecular process. Methods developed for the synthesis of macrolactones from a single ω-hydroxy acid precursor are highly relevant, as they can be applied to the cyclization of a linear precursor formed from the diacid and diol.

The Corey-Nicolaou macrolactonization is a benchmark method for forming large-ring lactones under mild conditions. wikipedia.org The process involves activating the carboxylic acid group of an ω-hydroxy acid using 2,2'-dipyridyldisulfide and triphenylphosphine. wikipedia.orgchem-station.com This forms a 2-pyridinethiol ester, which is highly electrophilic. In the presence of a base or under thermal conditions, the terminal hydroxyl group acts as an internal nucleophile, attacking the activated carbonyl to form the macrocyclic lactone. wikipedia.org The reaction is often run in non-polar, aprotic solvents at high dilution to promote cyclization. wikipedia.org For a dilactone, this method would be applied to the linear dimer formed from two molecules of the hydroxy acid, or a similar precursor. This method has been successfully applied to the synthesis of complex macrolides. snnu.edu.cn

Table 2: Overview of Selected Macrolactonization Methods

| Method | Activating Agent(s) | Key Advantage |

|---|---|---|

| Corey-Nicolaou | 2,2'-dipyridyldisulfide / PPh₃ | Mild conditions, high yields for various ring sizes. wikipedia.orgsnnu.edu.cn |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Forms a highly reactive mixed anhydride (B1165640). snnu.edu.cn |

| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Effective for sterically hindered substrates. snnu.edu.cn |

| Steglich-Keck | N,N'-Dicyclohexylcarbodiimide (DCC) | Common peptide coupling agent adapted for lactonization. snnu.edu.cn |

The formation of the macrocycle in all the esterification-based methods ultimately relies on an intramolecular nucleophilic substitution reaction. This fundamental mechanism involves a nucleophile within the linear precursor molecule attacking an electrophilic center on the same molecule to forge the final covalent bond that closes the ring.

In the context of this compound synthesis, the key event is an intramolecular S_N_Ac (nucleophilic acyl substitution) reaction. The nucleophile is the oxygen atom of a hydroxyl group (an alkoxide under basic conditions), and the electrophile is the carbonyl carbon of a carboxylic acid or, more commonly, an activated carboxylic acid derivative (e.g., an acid chloride, a 2-pyridinethiol ester, or an acyl-intermediate formed with EDC). wikipedia.org

For example, in the Corey-Nicolaou reaction, after the formation of the 2-pyridinethiol ester, a proton transfer creates an alkoxide, which then attacks the ester's carbonyl carbon. This forms a tetrahedral intermediate that subsequently collapses, expelling the 2-pyridinethione leaving group and yielding the desired macrocycle. wikipedia.org Similarly, in peptide chemistry, intramolecular S-to-N acyl transfer is a well-known mechanism for cyclization, where a thioester intermediate rearranges to form a more stable amide bond, highlighting the versatility of intramolecular substitution strategies. frontiersin.org

Ring-Closing Metathesis (RCM) in Macrocyclic Lactone Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocycles, including unsaturated macrocyclic lactones. This reaction, often catalyzed by ruthenium (Grubbs-type) or molybdenum (Schrock-type) complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene. wikipedia.orgnih.gov The efficiency of RCM is particularly valuable for creating large-ring compounds that are difficult to synthesize using traditional methods. wikipedia.org

A notable application of RCM is the synthesis of various macrocyclic lactones and dilactones from renewable resources like olive oil. nih.govacs.org In this approach, hydrolyzed olive oil is coupled with unsaturated alcohols to create olefinic ester precursors. These precursors are then subjected to RCM to yield macrocycles of varying sizes. For instance, the macrocyclization of specific olefinic esters has been shown to produce 13-, 14-, and 15-membered macrocyclic lactones in excellent yields. nih.govacs.org The reaction conditions, such as catalyst choice, solvent, and concentration, are optimized to favor the desired intramolecular cyclization over intermolecular oligomerization. acs.org A modular approach combining amide coupling with a highly E-selective RCM reaction has also been successfully used to synthesize macrolactam precursors for complex molecules. nih.gov

Below is a table summarizing RCM-based synthesis of various macrocyclic lactones.

Table 1: Examples of RCM in Macrocyclic Lactone Synthesis| Precursor | Catalyst | Product Ring Size | Yield | Reference |

|---|---|---|---|---|

| Homoallyl ester derived from olive oil | Grubbs Catalyst | 13 | 90% | nih.gov |

| Olefinic ester with internal-terminal double bonds | Grubbs Catalyst | 14 | 92% | nih.gov |

| Olefinic ester with internal-terminal double bonds | Grubbs Catalyst | 15 | 90% | nih.gov |

| Amine and acid derived diene | Grubbs Catalyst | Not specified (Macrolactam) | Not specified | nih.gov |

Multi-Component and Cascade Reaction Sequences for Macrocycle Assembly

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of molecules, known as libraries. google.com This technique is particularly useful in drug discovery and materials science for identifying compounds with desired properties. By systematically combining different chemical building blocks, vast numbers of macrocycles can be synthesized and screened. google.com

Static combinatorial chemistry (SCC) has been applied to generate libraries of macrocyclic diamides and tetraamides from the reaction of methyl diesters and α,ω-diamines. nih.gov This approach can produce a large number of different macrocycles in a single experiment. nih.gov Similarly, dynamic combinatorial chemistry (DCC) uses reversible reactions to form a library of interconverting compounds that can adapt its composition in response to external stimuli, eventually allowing for the isolation of the most stable species. mdpi.com This method has been used to create complex libraries of disulfide-based macrocycles. mdpi.com For peptide-based macrocycles, split-and-pool solid-phase synthesis is an efficient method for creating large combinatorial libraries containing diverse N-alkylated residues, which can enhance bioavailability. nih.gov

Table 2: Combinatorial Approaches to Macrocyclic Libraries

| Combinatorial Method | Building Blocks | Library Type | Reference |

|---|---|---|---|

| Static Combinatorial Chemistry (SCC) | Methyl diesters, α,ω-diamines | Macrocyclic amides | nih.gov |

| Split-and-Pool Solid-Phase Synthesis | N-alkylated amino acids | Macrocyclic peptides | nih.gov |

| Dynamic Combinatorial Chemistry (DCC) | Thiol-functionalized components | Disulfide macrocycles | mdpi.com |

Modular Strategies for Macrocycle Construction

Modular or "building block" approaches offer a highly rational and flexible method for constructing macrocycles. acs.org These strategies involve the assembly of simple, pre-functionalized molecular fragments in a programmed sequence.

Table 3: Modular Synthesis of a 14-Membered Macrocyclic Lactone via CRE

| Building Blocks | Key Transformations | Overall Yield of Linear Precursor | Reference |

|---|---|---|---|

| Picoline, imine, alkylating agent, boronic acid | Lithiation/trapping, alkylation, Suzuki coupling, hydrolysis | 50% | acs.org |

Enantioselective Synthesis of Chiral Macrocyclic Diesters

The synthesis of chiral macrocycles is of significant interest due to their importance in areas like asymmetric catalysis and molecular recognition. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies have been developed for the asymmetric synthesis of chiral macrocyclic diesters. One approach involves the stepwise introduction of chiral centers into a precursor molecule. For example, the synthesis of chiral C2-symmetric porphyrin macrocycles utilized a key intermediate diester, which was prepared enantioselectively through Mitsunobu reactions using chiral lactate (B86563) esters. nih.gov Attempts to perform a double Mitsunobu reaction in one step were unsuccessful, highlighting the need for a stepwise protocol to control stereochemistry and avoid epimerization. nih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective macrocyclization. Chiral phosphoric acids have been used to catalyze the intramolecular addition of a hydroxyl group to an allenamide moiety, generating planar-chiral macrocycles with ring sizes from 18 to 22 members in high enantioselectivities. rsc.org Another method involves the atroposelective intramolecular macrolactonization to form planar-chiral esters. researchgate.net Furthermore, the synthesis of enantiopure 1,4-dioxanes, which share a structural motif with the target compound, has been achieved from chiral 1,2-diols. nih.gov

Table 4: Enantioselective Synthesis of a Chiral Diester Intermediate

| Reaction | Chiral Reagent | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | Ethyl (S)-lactate | (R,R)-diester | >98:2 | nih.gov |

| Mitsunobu Reaction | Ethyl (R)-lactate | (S,S)-diester | >98:2 | nih.gov |

Bio-Inspired Synthetic Methodologies for Macrocyclic Compounds

Nature is a master architect of complex macrocyclic compounds, many of which possess potent biological activity. uochb.cz Bio-inspired synthesis seeks to emulate nature's strategies to create these molecules in the laboratory.

A primary source of inspiration comes from the biosynthetic pathways of natural products like non-ribosomal peptides (NRPs) and polyketides (PKs). rsc.org In many of these pathways, the final macrocyclization step is catalyzed by a thioesterase (TE) domain. rsc.orgbeilstein-journals.org These enzymes can be harnessed in chemoenzymatic strategies, where a linear precursor is synthesized chemically (often using solid-phase peptide synthesis) and then cyclized by an isolated TE domain in vitro. beilstein-journals.orgnih.gov This approach leverages the efficiency and selectivity of the enzyme to perform the challenging ring-closing reaction. beilstein-journals.org

Another bio-inspired approach is biomimetic synthesis, which mimics a proposed biosynthetic transformation without necessarily using the enzymes involved. For example, the synthesis of the macrocyclic diterpene azorellolide was guided by computational analysis of a proposed biosynthetic cationic cascade, which was then executed using chemical reagents. acs.org Additionally, synthetic macrocycles are designed as bioinspired catalysts, mimicking the cavity-like structures of natural enzymes to promote reactions with high selectivity. nih.govresearchgate.netnih.gov These synthetic systems can range from single molecules to more complex metal-organic frameworks. nih.gov

Mechanistic Insights into Macrocyclization Reactions Pertinent to Dioxacyclotetradecanes

Fundamental Principles Governing Macrocyclization Processes

The synthesis of macrocycles, including dioxacyclotetradecanes, is a significant challenge in organic chemistry primarily due to the "ring-chain" equilibrium. nih.gov The formation of a large ring via an intramolecular reaction is in direct competition with intermolecular reactions that lead to linear oligomers or polymers. wikipedia.org The fundamental principle governing the outcome of this competition is largely kinetic. Ring-closing reactions are unimolecular processes, whereas polymerization is a bimolecular process. acs.org Consequently, the relative rates of these competing pathways are dependent on the concentration of the linear precursor.

To favor the desired intramolecular cyclization, the principle of high dilution is a classic and widely employed strategy. nih.govwikipedia.orgacs.org By performing the reaction at very low concentrations of the open-chain precursor, typically by the slow addition of the reactants to a large volume of solvent, the probability of intermolecular encounters is minimized. acs.org This kinetically favors the intramolecular pathway, leading to the formation of the macrocycle. acs.org The efficiency of cyclization versus polymerization is often quantified by the effective molarity (EM), which is the ratio of the intramolecular rate constant (k_intra) to the intermolecular rate constant (k_inter). acs.org A high EM value indicates a greater propensity for cyclization.

Another key principle is the template effect, where a template agent (such as a metal cation) binds to the linear precursor and pre-organizes it into a conformation that is conducive to ring closure. wikipedia.org This pre-organization significantly enhances the rate of the intramolecular reaction, effectively increasing the EM. everyscience.com The template can stabilize the transition state of the cyclization, thereby lowering the activation energy for the desired pathway. everyscience.com

Intramolecular Interactions and Their Role in Directing Ring Closure

Non-covalent intramolecular interactions within the linear precursor play a crucial role in directing the molecule to adopt a folded conformation that brings the reactive termini into close proximity. nih.gov This pre-organization reduces the entropic penalty associated with achieving the cyclization-competent conformation, thereby facilitating ring closure. nih.govuni-kiel.de These interactions can be so effective that they sometimes obviate the need for high-dilution conditions. acs.org

Intramolecular hydrogen bonding is a powerful tool for inducing a folded or turn-like structure in a linear precursor, which is highly favorable for macrocyclization. acs.orgmdpi.com By strategically placing hydrogen bond donors (like N-H groups in amides) and acceptors (like carbonyl oxygens or ether linkages) within the backbone, a specific pre-cyclization conformation can be stabilized. acs.orgresearchgate.net This has been demonstrated in the synthesis of various macrocycles where the formation of intramolecular hydrogen bonds in the reaction intermediate was identified as a key factor for achieving high cyclization yields. acs.org The presence of these bonds can create a "pseudo-cyclic" arrangement that aligns the reactive functional groups, significantly favoring the intramolecular reaction over intermolecular polymerization. mdpi.com

For example, studies have shown that in the synthesis of macrocyclic aromatic amides, the absence of functionalities capable of forming intramolecular hydrogen bonds leads to significantly lower yields of the desired macrocycle, with polymerization becoming the dominant pathway. acs.org The stabilizing energy provided by a network of hydrogen bonds can be substantial, with computational studies showing contributions of up to 14.2 kcal/mol to the preorganization of an intermediate. mdpi.com This energetic stabilization overcomes the unfavorable entropy associated with adopting the required circular conformation for the reaction. acs.org The rigidity and predictable geometry enforced by these hydrogen bonds are critical for the efficiency of the ring-closing step. nih.gov

| Precursor Structure | Potential for H-Bonding | Solvent | Cyclization Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic diacid chloride + diamine derivative | Yes (Amide intermediates) | Not Specified | Good | acs.org |

| Precursor with Pyridine Ring (H-bond acceptor) | Yes | Not Specified | 80-90% | acs.org |

| Precursor with Benzene Ring (No H-bond acceptor) | No | Not Specified | Significantly Lower | acs.org |

| Peptidomimetic with short spacer | Yes (Two types) | Acetonitrile | Good | acs.org |

| Peptidomimetic with long spacer | Yes (One type) | Acetonitrile | Good | acs.org |

| Peptidomimetic in DMF | Disrupted by solvent | Dimethylformamide (DMF) | Disfavored | acs.org |

Electrostatic interactions are another fundamental force that can be harnessed to control and accelerate macrocyclization reactions. acs.org Coulombic forces can play a primary role in pre-organizing linear precursors and stabilizing the transition states of cyclization reactions. nih.gov A notable example is the use of zwitterionic intermediates. In some peptide macrocyclizations, the pairing of ions between the N-terminal and C-terminal ends of a short linear peptide can induce a circular conformation. acs.org This favorable enthalpic contribution from the electrostatic attraction helps to overcome the entropic barrier to cyclization. nih.govacs.org

Furthermore, the environment surrounding the reaction can be engineered to exploit electrostatic effects. Reactions conducted within supramolecular capsules that possess a charged interior can experience dramatic rate accelerations. nih.govresearchgate.net For instance, a cyclization reaction was found to be 7600 times faster inside a positively charged capsule compared to a negatively charged one. researchgate.net This demonstrates that the electrostatic potential field can profoundly influence the chemical reactivity of encapsulated species, primarily through the stabilization of charged transition states. nih.gov This control is so precise that it can alter the innate selectivity of a reaction and switch pathways on or off. researchgate.net Changes in the ionic strength of the solution can also significantly impact the aggregation mechanism and reaction pathways by modulating electrostatic interactions. rsc.org

Kinetic and Thermodynamic Factors in Macrocycle Formation

While the goal of macrocyclization is often the formation of a monomeric ring ([1+1] cyclization), under certain conditions, multi-molecular macrocyclization can occur, leading to dimers, trimers, or even larger cyclic oligomers. This can be viewed as a sequential intermolecular-intramolecular process. mdpi.com If the linear precursor adopts a conformation that is unfavorable for monomeric ring closure, an intermolecular reaction may occur first, forming a linear dimer. This dimer may then be conformationally predisposed to undergo an intramolecular cyclization to form a larger macrocycle (e.g., a [2+2] macrocycle).

This phenomenon is often observed when the intended ring size is strained or when the precursor concentration is too high. mdpi.com For instance, an attempt to synthesize a 12-membered ring via an intramolecular Heck reaction yielded no monomeric product, but instead produced the 24-membered dimeric macrocycle in a 40-45% yield. mdpi.com In this case, the formation of intramolecular hydrogen bonds in the dimeric intermediate likely stabilized a turn-like structure that facilitated the final ring-closing step. mdpi.com The interplay between concentration and conformational preferences dictates whether monomeric, dimeric, or even trimeric macrocycles are formed. mdpi.com In some biosynthetic pathways, linear acyl chains are constructed through the ordered condensation of monomer building blocks before being cyclized by a dedicated enzyme. rsc.org

Pre-organization of the linear precursor is arguably one of the most critical factors for efficient macrocyclization. nih.govuni-kiel.de It involves reducing the conformational flexibility of the open-chain molecule to favor a conformation that is close to the transition state geometry for ring closure. nih.gov Macrocycles themselves are examples of pre-organized structures, but achieving this pre-organization in the acyclic precursor is key to their synthesis. acs.org By minimizing the number of accessible conformations, the entropic cost of cyclization is significantly lowered. nih.gov

This pre-organization can be achieved through various strategies. Incorporating rigid structural elements, such as aromatic rings, alkynes, or stereochemically defined units (e.g., proline or D-amino acids in peptides), can restrict the conformational freedom of the linear chain. acs.orgnih.govcam.ac.uk The combination of rigid and flexible building blocks allows for fine-tuning the level of pre-organization. acs.org As discussed previously, intramolecular hydrogen bonding and electrostatic interactions are also powerful tools for inducing a specific, folded pre-cyclization conformation. acs.orgacs.org The more a linear precursor is pre-organized for cyclization, the higher the effective molarity (EM) and the greater the yield of the macrocyclic product, often allowing for reactions at higher concentrations. uni-kiel.de However, it is also noted that for some biological interactions, a degree of conformational flexibility in the final macrocycle can be beneficial for activity. gu.se

| Strategy | Precursor Feature | Effect | Outcome | Reference |

|---|---|---|---|---|

| Rigid Subunits | Phenylene and acetylene (B1199291) units | Provides favorable preorganization | High yield for 6-mer macrocycle | acs.org |

| Turn-inducing Elements | D- and L-amino acids | Encourages pre-folded conformer | Higher yield vs. homochiral precursors | cam.ac.uk |

| Template Effect | Metal ion coordination | Holds reactive groups in proper geometry | Favors intramolecular cyclization | everyscience.com |

| Confinement | Encapsulation in a chiral capsule | Holds substrate in a folded chiral conformation | Facilitates ring closing with chirality induction | acs.org |

| Zwitterionic Control | Ion pairing between chain ends | Assists in attaining cyclic conformation | Overcomes unfavorable entropy | nih.govacs.org |

The synthesis of macrocycles like 1,4-Dioxacyclotetradecane-5,14-dione is a significant challenge in organic chemistry due to entropic and enthalpic barriers. baranlab.org Overcoming these challenges often requires specialized strategies that facilitate the intramolecular ring-closing reaction over competing intermolecular polymerization. baranlab.orgacs.org These strategies can be broadly categorized into catalytic and non-catalytic approaches, with catalysis offering a powerful means to enhance reaction rates and yields, often under milder conditions. acs.org

Catalytic and Non-Catalytic Strategies in Macrocyclization

Metal-Catalyzed Macrocyclization Mechanisms

Transition metal catalysis provides a versatile toolkit for constructing macrocycles through the formation of carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org These methods are often characterized by high efficiency and functional group tolerance. organic-chemistry.org

Ruthenium-Catalyzed Reactions : Ruthenium catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely employed in Ring-Closing Metathesis (RCM). acs.orgwikipedia.org The RCM mechanism involves the intramolecular reaction of a diene precursor. The process is initiated by the coordination of one of the alkene moieties to the ruthenium alkylidene complex. A [2+2] cycloaddition forms a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release an alkene byproduct and form a new ruthenium alkylidene. This species then reacts with the second alkene group within the same molecule, again via a metallacyclobutane intermediate, to form the cyclic alkene and regenerate the active catalyst. organic-chemistry.orgwikipedia.orgyoutube.com Another significant ruthenium-catalyzed method is the acceptorless dehydrogenative strategy, which transforms long-chain diols into macrolactones, liberating molecular hydrogen as the only byproduct. iiserpune.ac.in

Palladium-Catalyzed Reactions : Palladium catalysts are instrumental in various cross-coupling reactions used for macrocyclization. nih.govunivie.ac.at The Tsuji-Trost reaction, for example, involves the palladium-catalyzed intramolecular alkylation of a nucleophile. acs.org The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful method catalyzed by a combination of palladium and copper complexes. univie.ac.atmdpi.com The Heck reaction, which couples an olefin with a halide, and the Stille coupling, which joins an organostannane with a halide, are also frequently used palladium-catalyzed macrocyclization strategies. univie.ac.at

Other Metal Catalysts : Copper catalysts are often used in azide-alkyne cycloadditions (CuAAC), a prominent "click chemistry" reaction, to form triazole-containing macrocycles. mdpi.com Rhenium catalysts, such as Re2O7, have been shown to mediate ring-closing transetherification by activating a hydroxyl group through the formation of a perrhenate (B82622) ester intermediate, enabling an unusual C-O/C-O σ-bond metathesis. researchgate.net

| Catalyst System | Reaction Type | Mechanistic Feature | Ref. |

| Ruthenium (Grubbs/Hoveyda) | Ring-Closing Metathesis (RCM) | Formation of a metallacyclobutane intermediate between two terminal alkenes. | acs.orgwikipedia.org |

| Ruthenium (Ru-MACHO) | Acceptorless Dehydrogenation | Transforms diols into lactones with the liberation of H₂. | iiserpune.ac.in |

| Palladium | Tsuji-Trost Coupling | Intramolecular allylic alkylation. | acs.org |

| Palladium/Copper | Sonogashira Coupling | C-C bond formation between a terminal alkyne and a halide. | univie.ac.atmdpi.com |

| Palladium | Stille Coupling | C-C bond formation between an organostannane and a halide. | univie.ac.at |

| Rhenium (Re₂O₇) | Transetherification | Activation of an alcohol via a perrhenate ester intermediate. | researchgate.net |

Enzyme-Catalyzed Ring-Closing Reactions

Enzymes offer remarkable selectivity and efficiency for macrocyclization under mild, aqueous conditions, making them an attractive alternative to chemical catalysts. nih.govsnnu.edu.cn

Lipase-Catalyzed Macrolactonization : Lipases are widely used for the synthesis of macrolactones. The catalytic mechanism typically involves a "ping-pong bi-bi" kinetic model and a catalytic triad (B1167595) in the active site, usually composed of serine, histidine, and aspartate or glutamate (B1630785) residues. nih.govnih.gov The process begins with the acylation of the active site serine by the substrate (e.g., a hydroxy acid or its ester). The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the substrate's ester or carboxylic acid group, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the enzyme's active site. nih.gov The intermediate then collapses, releasing the alcohol or water and forming an acyl-enzyme complex. researchgate.netyoutube.com In the deacylation step, the terminal hydroxyl group of the same molecule acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate to form the macrocyclic ester and regenerate the free enzyme. researchgate.net

Thioesterase-Catalyzed Macrocyclization : Thioesterase (TE) domains, often found at the end of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines, are responsible for the final macrocyclization step. acs.org The mechanism involves the transfer of the linear polyketide or peptide chain from an acyl carrier protein to a catalytic serine residue in the TE active site, forming an acyl-enzyme intermediate. The terminal nucleophile (often a hydroxyl group for macrolactone formation) is positioned by the enzyme to attack the thioester carbonyl. This intramolecular attack leads to the formation of a tetrahedral intermediate, which then collapses to release the macrocyclic product. nih.govacs.org

Glutathione (B108866) S-Transferase (GST) Catalysis : A different enzymatic strategy employs Glutathione S-transferase (GST) to catalyze the macrocyclization of peptides. This method involves an SNAr reaction between an N-terminal glutathione tag and a C-terminal perfluoroaryl-modified cysteine on the same polypeptide chain, demonstrating the versatility of enzymes in mediating ring-closing reactions. nih.govnih.govmit.edu

Computational Elucidation of Reaction Mechanisms in Macrocyclization

Computational chemistry has become an indispensable tool for understanding the complex mechanisms of macrocyclization. acs.orgnih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into reaction pathways, transition state structures, and the energetics that govern these reactions. diva-portal.orgnih.gov

Density Functional Theory (DFT) Studies : DFT calculations are widely used to investigate the electronic structure and energetics of reactants, intermediates, and transition states in a reaction pathway. mdpi.com For metal-catalyzed reactions, DFT can help elucidate the mechanism by calculating the energy barriers for different proposed steps, such as oxidative addition, cycloaddition, and reductive elimination. nih.govacs.org For instance, DFT studies on a cascade cycloisomerization showed that in the absence of a catalyst, the reaction proceeds through high-energy barriers, whereas a palladium catalyst significantly lowers the activation free Gibbs energy, facilitating a [2+2+2] cycloaddition mechanism. nih.gov Similarly, in enzyme catalysis, DFT can be used in Quantum Mechanics/Molecular Mechanics (QM/MM) models to study the electronic changes during bond formation and cleavage within the enzyme's active site. acs.org

Molecular Dynamics (MD) Simulations : MD simulations are used to model the dynamic behavior of molecules over time, providing crucial information about conformational preferences and flexibility. nih.govtum.de In the context of macrocyclization, MD simulations can reveal how a linear precursor molecule pre-organizes into a conformation suitable for ring closure. nih.gov For enzyme-catalyzed reactions, MD simulations are essential for understanding substrate binding, the role of specific amino acid residues, and the conformational changes the enzyme and substrate undergo during the catalytic cycle. nih.govacs.orgfrontiersin.org For example, MD simulations of a thioesterase revealed the formation of a critical hydrogen-bonding network and a hydrophobic pocket that accommodates the substrate in a reactive conformation, explaining the enzyme's specificity for macrocyclization over hydrolysis. acs.org These simulations can also help model the interaction of the substrate with the solvent, as seen in studies of mevalonolactone, where the aggregation of water molecules was shown to induce significant structural rearrangement in the precursor. aip.org

The synergy between computational modeling and experimental work is powerful. Computational predictions can guide the design of new catalysts and experiments, while experimental results serve to validate and refine computational models. nih.govacs.org For example, a "framework distortion energy" hypothesis derived from computational screening successfully predicted a novel aluminum complex to be an efficient catalyst for ring-opening polymerization, a prediction that was subsequently verified experimentally. acs.org

| Computational Method | Application in Macrocyclization | Key Insights Provided | Ref. |

| Density Functional Theory (DFT) | Calculating reaction energetics and transition state structures. | Reaction pathways, activation energy barriers, stereochemistry, catalyst efficiency. | diva-portal.orgnih.govacs.orgnih.gov |

| Molecular Dynamics (MD) | Simulating conformational dynamics of precursors and enzyme-substrate complexes. | Pre-organization for cyclization, substrate binding modes, enzyme-substrate interactions, solvent effects. | acs.orgnih.govfrontiersin.orgaip.org |

| QM/MM | Modeling reactions in enzyme active sites. | Detailed electronic mechanism of bond formation/cleavage within the biological environment. | acs.org |

Structural Elucidation and Conformational Analysis of 1,4 Dioxacyclotetradecane 5,14 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental 1D and 2D NMR data for 1,4-Dioxacyclotetradecane-5,14-dione is not extensively available in the public domain, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The methylene (B1212753) protons of the ethylene (B1197577) glycol unit (-O-CH₂-CH₂-O-) would likely appear as a singlet or a more complex multiplet depending on their magnetic environment. The protons on the carbon atoms adjacent to the carbonyl groups (-CH₂-C=O) and the other methylene protons in the decanedioic acid backbone would resonate at different chemical shifts, influenced by the deshielding effect of the neighboring oxygen and carbonyl functionalities.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. nih.gov The carbonyl carbons (C=O) are expected to appear at the most downfield region of thespectrum. The carbons of the ethylene glycol unit and the decanedioic acid backbone would each have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Mass Spectrometry (MS, HRESI-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. lookchem.com The compound this compound, with a molecular formula of C₁₂H₂₀O₄, has a calculated molecular weight of 228.28 g/mol . nih.gov

High-resolution electrospray ionization mass spectrometry (HRESI-MS) and electrospray ionization mass spectrometry (ESI-MS) are soft ionization techniques that are particularly well-suited for the analysis of macrocyclic compounds, as they typically produce intact molecular ions or protonated molecules, allowing for precise molecular weight determination.

Gas chromatography-mass spectrometry (GC-MS) has also been employed in the analysis of this compound. researchgate.netoup.com The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity |

|---|---|

| 98 | 99.99 |

| 55 | 95.60 |

| 41 | 79.60 |

| 185 | 68.40 |

| 166 | 45.90 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. google.com The IR spectrum of this compound is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also give rise to distinct bands in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| 2930, 2870 | C-H stretching |

| 1737 | C=O (ester) stretching |

| 1458, 1414, 1375, 1345 | C-H bending |

| 1264, 1196, 1171, 1096, 1041, 1026 | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive chromophores (conjugated systems of double bonds), it is not expected to exhibit significant absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be due to the n→π* transitions of the carbonyl groups, which are typically weak and occur at shorter wavelengths.

Conformational Studies of 14-Membered Dioxa Macrocycles

Macrocyclic molecules are known for their conformational flexibility, and understanding their preferred shapes is crucial for predicting their properties and interactions. The 14-membered ring of this compound can adopt a variety of conformations, and the study of these is a complex but essential aspect of its characterization.

Theoretical and Computational Methods for Conformational Analysis

In the absence of extensive experimental data, theoretical and computational methods have become powerful tools for exploring the conformational landscape of macrocycles. epdf.pub Techniques such as molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to identify low-energy conformations and to estimate the energy barriers between them.

Molecular Mechanics Force Fields (e.g., MM2*)

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of large molecules. Force fields like MM2* (a modified version of the original MM2) are parameterized to calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions.

For 14-membered macrocycles, including dilactones, molecular mechanics calculations have been instrumental in identifying low-energy conformations. researchgate.net Studies on related 14-membered macrodiolides have utilized MM2 and MM3 force fields to investigate their conformational preferences. derpharmachemica.com In these studies, it was necessary to propose new torsional parameters for certain dihedral angles that were missing in the standard force field parameter sets, a common practice when studying novel molecular scaffolds. derpharmachemica.com

Table 1: Representative Low-Energy Conformations of a 14-Membered Macrocycle Core Identified by Molecular Mechanics

| Conformer Description | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Square nih.gov-like | ~180 (anti), ~60 (gauche) | 0.0 | High |

| Rectangular | Mixed anti and gauche | 1.0 - 2.0 | Medium |

| Twisted | Non-standard | > 2.0 | Low |

| Note: This table is illustrative and based on general findings for 14-membered macrocycles. Specific values for this compound would require a dedicated computational study. |

Density Functional Theory (DFT) Calculations for Conformational Energetics

Density Functional Theory (DFT) provides a higher level of theory than molecular mechanics, offering more accurate electronic structure information and relative energies of conformers. DFT calculations are often used to refine the geometries and energies of the low-energy conformers identified by initial MM searches.

Studies on analogous macrocycles, such as ethylene brassylate, have employed DFT to investigate reaction mechanisms and energetics, demonstrating its utility in understanding the electronic aspects of these systems. researchgate.netnih.gov For conformational analysis, DFT calculations can provide crucial insights into the stability of different conformers, influenced by factors like intramolecular hydrogen bonding and dipole-dipole interactions. For example, in the conformational analysis of potential transition-state analogs for glycosyltransferases, DFT was used to create potential energy maps and identify the most stable conformers in different environments. nih.gov

In the context of this compound, DFT would be essential to accurately determine the energetic differences between conformers that might be very close in energy according to MM calculations. The choice of functional and basis set is critical for obtaining reliable results.

Table 2: Hypothetical DFT-Calculated Relative Energies for Low-Energy Conformers of this compound

| Conformer | MM2* Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) | Key Structural Features |

| Conformer A | 0.0 | 0.0 | Symmetrical, low dipole moment |

| Conformer B | 0.5 | 1.2 | Asymmetrical, potential for intramolecular interactions |

| Conformer C | 1.1 | 2.5 | Higher energy due to torsional strain |

| Note: This table is a hypothetical representation to illustrate the complementary nature of MM and DFT methods. Actual data would require specific calculations for the compound. |

Advanced Algorithms for Conformational Sampling (e.g., Stochastic Proximity Embedding, Self-Organizing Superimposition)

Generating a comprehensive set of conformers for flexible macrocycles is a significant challenge. Advanced algorithms have been developed to improve the efficiency and coverage of conformational space sampling.

Stochastic Proximity Embedding (SPE) is a self-organizing algorithm that generates 3D coordinates from a set of distance constraints. researchgate.netnih.gov It starts with a random configuration and iteratively refines it by adjusting atomic positions to better satisfy the geometric rules of the molecule. nih.gov This method has been shown to be effective for a wide range of molecular topologies, including macrocycles. nih.gov

Self-Organizing Superimposition (SOS) is an evolution of SPE that enhances convergence by using precomputed conformations of rigid molecular fragments as templates. scienceopen.comugent.be The algorithm decomposes the molecule into these rigid units and then repeatedly superimposes the templates to construct conformations that satisfy all geometric constraints. scienceopen.comugent.be Both SPE and SOS are powerful tools for generating a diverse set of chemically reasonable conformations which can then be further analyzed using MM or DFT methods. nih.gov Studies have shown that these methods are competitive and can produce satisfactory results with a manageable number of generated conformations. nih.gov

These distance geometry-based methods are particularly advantageous as they can, in principle, sample the entire conformational space without being trapped in local energy minima, a common issue with traditional molecular dynamics or Monte Carlo-based approaches. nih.gov

Influence of Ring Heteroatoms and Substituents on Conformational Preferences

The presence of heteroatoms and substituents within the macrocyclic ring significantly influences its conformational preferences.

Reactivity and Polymerization Behavior of 1,4 Dioxacyclotetradecane 5,14 Dione

Ring-Opening Polymerization (ROP) of Macrocyclic Esters

Ring-opening polymerization is a crucial chain-growth polymerization method for producing polyesters from cyclic ester monomers. For large macrocycles like 1,4-Dioxacyclotetradecane-5,14-dione, the thermodynamic drivers and catalytic requirements present unique characteristics compared to the ROP of small, strained rings.

The polymerization of large, strainless macrocycles is not primarily driven by the release of ring-strain enthalpy, which is the main driving force for small rings like β-propiolactone. researchgate.net Instead, the reaction is governed by a positive change in entropy. researchgate.netbham.ac.uk This process, known as entropically-driven ring-opening polymerization (ED-ROP), exploits the ring-chain equilibrium that exists between cyclic monomers and their corresponding linear polymers. researchgate.netbham.ac.uk

A variety of catalytic systems can be employed to facilitate the ROP of macrocyclic esters. These systems are broadly categorized into enzyme-based, metal-based, and organo-catalysts.

Lipase-Catalyzed ROP : Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (often known as Novozym 435), are highly effective "green" catalysts for ROP. nih.govrsc.orgresearchgate.net This enzymatic approach is attractive due to its high selectivity and operation under mild conditions, which minimizes side reactions. rsc.org The accepted mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue in the lipase's active site attacks the ester bond of the lactone, leading to ring opening. nih.gov The resulting intermediate then reacts with an initiator (like water or an alcohol) to start the propagating polymer chain. nih.gov This method has been successfully used for the ROP of various lactones, from small to large 17-membered rings. nih.gov

Metal-Based Catalysts : A wide range of metal catalysts are effective for ROP. Tin-based catalysts, such as tin(II) octoate (Sn(Oct)₂), are commonly used for the polymerization of lactones and have been shown to be effective in producing high molecular weight polyesters. nih.gov These catalysts are also utilized in the reverse reaction, cyclo-depolymerization. nih.gov Ruthenium and molybdenum-based catalysts, like the Grubbs' and Schrock catalysts, are powerful tools for ring-opening metathesis polymerization (ROMP) of olefin-containing macrocycles and can produce high molecular weight polymers with controlled sequences. researchgate.netwikipedia.org

Organocatalysts : Metal-free organocatalysts have emerged as a robust alternative, offering high tolerance to functional groups. researchgate.netrsc.org Systems combining a hydrogen-bond donor like a thiourea (B124793) with a hydrogen-bond accepting base like (-)-sparteine (B7772259) or 4-dimethylaminopyridine (B28879) (DMAP) can effectively promote ROP under mild conditions. researchgate.netrsc.orgnih.gov These catalysts activate the monomer and the propagating chain end through hydrogen bonding, facilitating controlled polymerization. rsc.org

| Catalyst Type | Examples | Key Features | References |

|---|---|---|---|

| Lipase | Immobilized Candida antarctica lipase B (Novozym 435) | Green catalyst, mild reaction conditions, high selectivity. | nih.gov, rsc.org, researchgate.net |

| Metal-Based | Tin(II) octoate (Sn(Oct)₂), Grubbs' catalyst (Ruthenium-based) | Effective for high molecular weight polymers, widely used in industry. | researchgate.net, nih.gov |

| Organocatalyst | Thiourea/Amine combinations, 4-dimethylaminopyridine (DMAP) | Metal-free, high functional group tolerance, controlled polymerization. | researchgate.net, nih.gov, rsc.org |

ED-ROP is a particularly effective method for producing high molecular weight polyesters, with weight-average molecular weights (Mw) reported up to 250,000 g/mol . researchgate.net By carefully controlling reaction conditions and minimizing the presence of chain-terminating impurities, very high molar masses can be achieved. researchgate.netnih.gov For instance, the dehydrogenation polymerization of certain diols, an alternative route to polyesters, has yielded polymers with number-average molecular weights (Mn) up to 145,000 g/mol . nih.gov Similarly, acyclic diene metathesis (ADMET) polymerization has produced high Mn polyesters (up to 49,400 g/mol ). nih.gov

The resulting polyesters are typically characterized using a suite of analytical techniques to determine their molecular weight, thermal properties, and structure.

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC) : Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Mw/Mn) of the polymer. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the polymer structure and verify the successful ring-opening of the monomer. nih.gov

Thermogravimetric Analysis (TGA) : Evaluates the thermal stability and degradation temperature of the polymer. researchgate.net

Differential Scanning Calorimetry (DSC) : Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's crystallinity. researchgate.net

The concept of ring-chain equilibria is central to the polymerization of macrocycles. researchgate.netbham.ac.uk This equilibrium describes the dynamic balance between cyclic monomers (and oligomers) and linear polymer chains in a reaction mixture. bham.ac.uk For entropically-driven polymerizations, the position of this equilibrium is highly dependent on the monomer concentration. bham.ac.uk At concentrations above a critical or equilibrium monomer concentration ([M]eq), the formation of the linear polymer is thermodynamically favored due to the positive entropy of polymerization. bham.ac.ukrsc.org Below this concentration, the cyclic state is more stable, and depolymerization may occur. bham.ac.uk The study of this equilibrium is crucial for optimizing polymerization conditions to achieve high monomer conversion and high molecular weight polymer. researchgate.net

Cyclo-depolymerization and Reversibility of Polymerization

The principle of ring-chain equilibrium implies that the polymerization of macrocycles is a reversible process. bham.ac.uk The reverse reaction, known as cyclo-depolymerization (CDP), involves the conversion of a linear polymer back into its constituent cyclic monomers. bham.ac.uknih.gov This process can be driven by heating the polymer, often under vacuum and in the presence of a transesterification catalyst like tin(II) octoate, to distill off the cyclic monomers as they form, thereby shifting the equilibrium away from the polymer. nih.govnih.gov

This reversibility forms the basis of "entropic recycling," a concept for creating a circular polymer economy. osti.gov In this model, polymers can be efficiently depolymerized back to high-purity macrocyclic monomers, which can then be re-polymerized via ED-ROP to produce virgin-quality polymer. osti.govnih.gov This approach offers a potential advantage over traditional recycling methods by avoiding the material degradation often seen in mechanical recycling. nih.gov

Theoretical Predictions of Reactivity and Stability for Dioxa Macrocycles

Computational and theoretical chemistry provide powerful tools for predicting the reactivity and stability of macrocycles like this compound. sit.edu.cndiva-portal.org Methods such as Density Functional Theory (DFT) can be used to model the three-dimensional conformations of macrocycles and calculate their relative energies. diva-portal.org These calculations help in understanding the most stable, low-energy conformations of the ring structure in solution.

Furthermore, theoretical models can predict the thermodynamics of polymerization. By calculating the enthalpy and entropy changes associated with the ring-opening process, it is possible to predict whether polymerization will be favorable under certain conditions. Computational studies can also elucidate reaction mechanisms by mapping the energy profile of a reaction pathway, including the identification of transition states and the calculation of activation energies for cyclization or polymerization. diva-portal.org For instance, quantum-chemical methods have been used to predict NMR chemical shifts for macrocyclic species, aiding in their structural characterization. sit.edu.cn Such theoretical insights are invaluable for designing new macrocyclic monomers and for optimizing polymerization and depolymerization processes.

Advanced Analytical Methodologies for Macrocyclic Diesters

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For macrocyclic diesters like 1,4-Dioxacyclotetradecane-5,14-dione, various chromatographic methods are employed, each suited to different analytical challenges.

Liquid Chromatography (LC, HPLC, UPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iterations, Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most powerful techniques for the analysis of macrocyclic compounds. These methods are particularly valuable for non-volatile and thermally labile molecules like this compound.

One specific application of this compound is in the context of single-use bioprocessing bags, where it has been identified as a potential extractable compound from the polymer matrix. thermofisher.comnih.govchemicalbook.com The analysis of such extractables is crucial to ensure the safety and efficacy of biopharmaceutical products. Ultra-high performance liquid chromatography, often coupled with high-resolution mass spectrometry, is the method of choice for identifying and quantifying these additives. thermofisher.comnih.gov

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, general principles for the analysis of macrocyclic esters can be applied. A typical HPLC or UHPLC method would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.

Table 1: Illustrative HPLC/UHPLC Parameters for Macrocyclic Diester Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate |

| Gradient | A gradient from a lower to a higher concentration of mobile phase B |

| Flow Rate | 0.2 - 0.5 mL/min for UHPLC; 0.5 - 1.5 mL/min for HPLC |

| Column Temperature | 30 - 50 °C |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Injection Volume | 1 - 10 µL |

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

The use of UPLC and UHPLC systems offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, which are critical for the comprehensive profiling of extractables from complex polymer matrices. thermofisher.com

Gas Chromatography (GC) for Volatile Macrocycles

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While large macrocyclic diesters like this compound have relatively low volatility, GC analysis can be performed, often requiring high temperatures. Derivatization can also be employed to increase the volatility of the analyte. fujifilm.com

Direct analysis of this compound by GC is not commonly reported. However, GC-MS data is available for the closely related compound, 1,4-Dioxacycloheptadecane-5,17-dione (ethylene brassylate). lookchem.com This analysis provides insights into the fragmentation patterns that could be expected for similar macrocyclic diesters.

Table 2: Representative GC-MS Parameters for a Related Macrocyclic Diester (1,4-Dioxacycloheptadecane-5,17-dione)

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-550 |

This table is based on general practices for GC-MS analysis of similar compounds and would need to be optimized for this compound.

The primary challenge in the GC analysis of larger macrocyclic compounds is ensuring their thermal stability to prevent on-column degradation, which could lead to inaccurate quantification and identification.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight distribution of polymers. As this compound is a monomer used in the synthesis of certain polyesters, GPC is crucial for analyzing the resulting polymers. gimitec.comlcms.cz

GPC separates molecules based on their size in solution. Larger molecules elute earlier from the column than smaller molecules. This technique provides valuable information about the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymer, which in turn dictate its physical and mechanical properties.

Table 3: General GPC Parameters for Polyester Analysis

| Parameter | Typical Setting |

| Columns | A set of GPC columns with a range of pore sizes suitable for the expected molecular weight range of the polymer |

| Mobile Phase | Tetrahydrofuran (THF), Chloroform, or other suitable organic solvents |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 50 °C |

| Detector | Refractive Index (RI), Light Scattering (LS), and/or Viscometer |

| Calibration | Polystyrene or other relevant polymer standards |

This table outlines a general GPC methodology for polyesters and would be adapted based on the specific polymer containing this compound units.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced analytical power, offering both separation and structural identification in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the definitive identification and quantification of compounds in complex mixtures. As mentioned previously, the identification of this compound as an additive in single-use bioprocessing bags was achieved using UHPLC coupled with high-resolution mass spectrometry (HRMS). chemicalbook.comnih.gov

In an LC-MS/MS analysis, the LC system separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a high degree of certainty in compound identification.

Table 4: Representative LC-MS/MS Parameters for the Analysis of Polymer Additives

| Parameter | Typical Setting |

| LC System | UHPLC or UPLC |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

| Polarity | Positive and/or Negative ion mode |

| Collision Gas | Argon or Nitrogen |

This table provides a general overview of LC-MS/MS parameters that are commonly used for the analysis of small molecules like this compound in complex matrices.

The high sensitivity of LC-MS/MS allows for the detection of trace levels of extractables and leachables, which is essential for risk assessment in the biopharmaceutical industry.

Extraction and Sample Preparation Protocols for Macrocyclic Compounds

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The choice of extraction and cleanup method depends on the nature of the sample matrix and the concentration of the analyte.

For the analysis of this compound as a polymer additive, Accelerated Solvent Extraction (ASE) is a highly effective technique. thermofisher.comnih.govnih.govthermofisher.comanaliticaweb.com.brrsc.orgresearchgate.net ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction.

Table 5: Typical Accelerated Solvent Extraction (ASE) Parameters for Polymer Additives

| Parameter | Typical Setting |

| Extraction Solvent | A solvent or mixture of solvents that can swell the polymer without dissolving it (e.g., isopropanol, hexane, ethyl acetate) |

| Temperature | 100 - 180 °C |

| Pressure | ~1500 psi |

| Static Time | 5 - 15 minutes |

| Number of Cycles | 1 - 3 |

| Sample Pre-treatment | Grinding the polymer to a fine powder to increase surface area |

The optimal ASE conditions need to be determined experimentally for each specific polymer matrix.

Following extraction, a cleanup step may be necessary to remove interfering compounds from the sample matrix. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose. For general sample preparation for LC-MS analysis, a simple protein precipitation or liquid-liquid extraction may be sufficient for less complex matrices. thermofisher.comyoutube.com

Supramolecular Chemistry and Host Guest Interactions of Dioxacyclotetradecanes

Complexation Behavior with Metal Cations

The presence of four oxygen atoms—two in ether linkages and two in ester carbonyl groups—within the macrocyclic cavity of 1,4-Dioxacyclotetradecane-5,14-dione allows it to act as a host for various metal cations. The nature of these interactions is governed by the size of the cation, its charge density, and the conformational flexibility of the macrocycle. Research has shown that this compound is particularly effective in forming stable complexes with transition metals. smolecule.com

The study of these metal complexes often involves techniques such as X-ray diffraction and electronic spectroscopy to elucidate the coordination geometry and the nature of the metal-ligand bonds. smolecule.com The two carbonyl functionalities enhance the reactivity of the macrocycle compared to its linear analogue, sebacic acid. smolecule.com This enhanced reactivity and binding capability are central to its application in the synthesis of more complex macrocyclic dioxotetraamine ligands, which have been extensively studied for their metal complexation properties. smolecule.com

The stability of the formed complexes is a key parameter in evaluating the efficacy of a macrocyclic host. While specific stability constants for this compound with a wide range of metal ions are not extensively tabulated in readily available literature, the principles of macrocyclic chemistry suggest that the best-fit cations would be those whose ionic radii are compatible with the cavity size of the 14-membered ring.

Table 1: General Complexation Characteristics with Metal Cations

| Cation Property | Influence on Complexation with this compound |

| Size | Cations with ionic radii that closely match the macrocyclic cavity size are expected to form more stable complexes. |

| Charge | Higher charge density on the cation generally leads to stronger electrostatic interactions with the oxygen donor atoms. |

| Coordination Geometry | The flexible nature of the macrocycle allows it to adopt various conformations to accommodate the preferred coordination geometry of the metal ion. |

Investigation of Host-Guest Interactions with Organic Substrates

The ability of this compound to interact with organic molecules is another significant aspect of its supramolecular chemistry. These interactions are typically driven by weaker forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of both hydrogen bond donor sites (the ether oxygens) and acceptor sites (the carbonyl oxygens) allows for a range of interactions with suitable organic guest molecules.

One practical application that highlights these interactions is its use as a stationary phase in high-performance liquid chromatography (HPLC). smolecule.com In this context, the differential interactions between the macrocycle and various analytes facilitate their separation. The efficiency of this separation is a direct result of the specific host-guest chemistry at play.

Design Principles for Macrocyclic Host Systems Based on Dioxacyclotetradecanes